![molecular formula C22H21N3 B2712777 2-甲基-N-[(2-甲基-1H-吲哚-3-基)(吡啶-2-基)甲基]苯胺 CAS No. 457650-56-5](/img/structure/B2712777.png)

2-甲基-N-[(2-甲基-1H-吲哚-3-基)(吡啶-2-基)甲基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

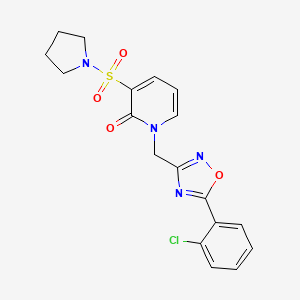

The compound “2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline” is a derivative of indole . Indole is a heterocyclic compound that is aromatic in nature and is found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives, such as “2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline”, often involves the design and synthesis of a series of compounds based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . These synthesized compounds are then evaluated for their in vitro antiproliferative activities against various cancer cell lines .科学研究应用

1. 电致发光和光物理学

在 Vezzu 等人 (2010) 的一项研究中,类似于 2-甲基-N-[(2-甲基-1H-吲哚-3-基)(吡啶-2-基)甲基]苯胺的化合物被用来合成四齿双环金属铂配合物。这些配合物表现出在电致发光中很有用的光物理性质,特别是在有机发光二极管 (OLED) 应用中。该研究重点介绍了它们在环境温度下的发光特性及其在 OLED 器件中的潜力,因为它们具有较高的外部量子效率 (Vezzu 等人,2010)。

2. C-H 键胺化

Zhao 等人 (2017) 描述了使用与 2-甲基-N-[(2-甲基-1H-吲哚-3-基)(吡啶-2-基)甲基]苯胺在结构上相关的化合物作为由乙酸铜介导的 sp2 C-H 键胺化的导向基团。该技术可用于有机合成,以将氨基引入各种具有良好官能团耐受性的分子骨架中 (Zhao 等人,2017)。

3. 光致发光性质

孙等人 (2012) 对由类似于主题化合物的配体构建的配位聚合物进行了研究。这些涉及银(I) 和镉(II) 的聚合物表现出独特的光致发光性质,使其在材料科学研究中很有趣,特别是在发光应用中 (Sun 等人,2012)。

4. 烯烃聚合催化剂

在李等人 (2012) 的一项研究中,合成了涉及与 2-甲基-N-[(2-甲基-1H-吲哚-3-基)(吡啶-2-基)甲基]苯胺相关的配体的配合物,并将其作为烯烃聚合的催化剂进行了测试。这些研究对于聚合物工业中新型催化剂的开发至关重要 (Li 等人,2012)。

5. 比色化学传感器

曾等人 (2008) 报告了一种具有类似结构的化合物,该化合物被用作硫醇和过渡金属离子的双功能比色化学传感器。这种传感器在分析化学中对于检测复杂混合物中的特定物质非常重要 (Zeng 等人,2008)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can result in a range of therapeutic possibilities .

Result of Action

It is known that indole derivatives can have diverse biological activities, suggesting that this compound could potentially have a wide range of molecular and cellular effects .

生化分析

Cellular Effects

Some indole derivatives have been shown to have antiproliferative activities against various cancer cell lines . For example, a compound named 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Metabolic Pathways

Indole itself is a product of the metabolism of the amino acid tryptophan .

属性

IUPAC Name |

2-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3/c1-15-9-3-5-11-18(15)25-22(20-13-7-8-14-23-20)21-16(2)24-19-12-6-4-10-17(19)21/h3-14,22,24-25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGAWYMICKASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)

![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)

![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)